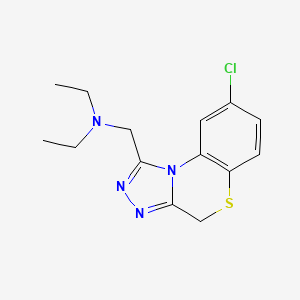
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, 8-chloro-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cloro-N,N-dietil-4H-s-triazolo(3,4-c)(1,4)benzotiazina-1-metanamina es un complejo compuesto heterocíclico que ha suscitado un gran interés en los campos de la química medicinal y farmacéutica. Este compuesto es conocido por sus características estructurales únicas, que incluyen un anillo de triazol fusionado con una porción de benzotiazina. La presencia de grupos cloro y dietilamina aumenta aún más su reactividad química y sus potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-Cloro-N,N-dietil-4H-s-triazolo(3,4-c)(1,4)benzotiazina-1-metanamina normalmente implica la heterociclización de 2-aminobencenotiones sustituidos con β-cetoésteres. Esta reacción se lleva a cabo bajo condiciones de reflujo, a menudo en presencia de un catalizador adecuado . Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la rentabilidad y la eficiencia, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
8-Cloro-N,N-dietil-4H-s-triazolo(3,4-c)(1,4)benzotiazina-1-metanamina experimenta diversas reacciones químicas, incluyendo:
Sustitución: El átomo de cloro en el compuesto se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas, tioles y alcoholes.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxo, formas reducidas del compuesto y varios derivados sustituidos dependiendo del nucleófilo utilizado .
Aplicaciones Científicas De Investigación
8-Cloro-N,N-dietil-4H-s-triazolo(3,4-c)(1,4)benzotiazina-1-metanamina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 8-Cloro-N,N-dietil-4H-s-triazolo(3,4-c)(1,4)benzotiazina-1-metanamina implica su interacción con varios objetivos moleculares y vías. Se sabe que el compuesto inhibe enzimas y receptores específicos, lo que lleva a sus actividades biológicas observadas. Los objetivos moleculares y vías exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
4H-3,1-Benzotiazin-4-onas: Estos compuestos comparten un núcleo de benzotiazina similar, pero difieren en sus sustituyentes y estructura general.
4H-1,4-Benzotiazinas: Estos compuestos están relacionados estructuralmente, pero pueden tener diferentes sustituyentes y grupos funcionales.
Singularidad
8-Cloro-N,N-dietil-4H-s-triazolo(3,4-c)(1,4)benzotiazina-1-metanamina es único debido a sus anillos triazol y benzotiazina fusionados, junto con la presencia de grupos cloro y dietilamina. Estas características contribuyen a su reactividad química distintiva y sus potenciales actividades biológicas .
Propiedades
Número CAS |
110215-96-8 |
|---|---|
Fórmula molecular |
C14H17ClN4S |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
N-[(8-chloro-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-yl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H17ClN4S/c1-3-18(4-2)8-13-16-17-14-9-20-12-6-5-10(15)7-11(12)19(13)14/h5-7H,3-4,8-9H2,1-2H3 |
Clave InChI |
DIYACKMTPWDPIY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=NN=C2N1C3=C(C=CC(=C3)Cl)SC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





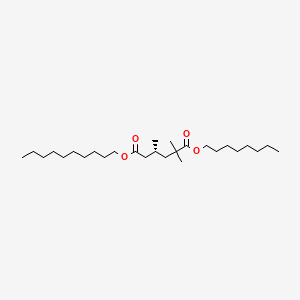
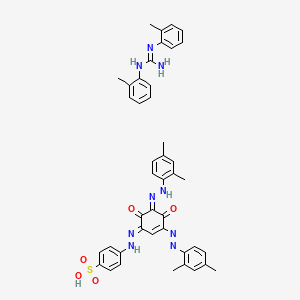
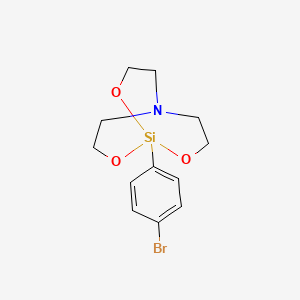
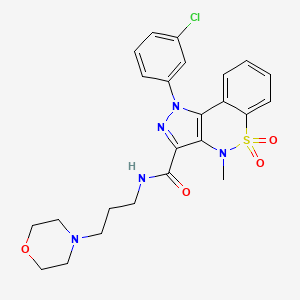
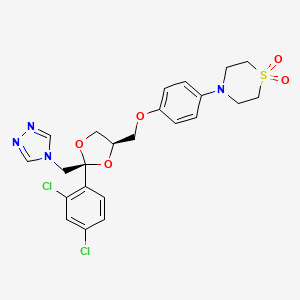
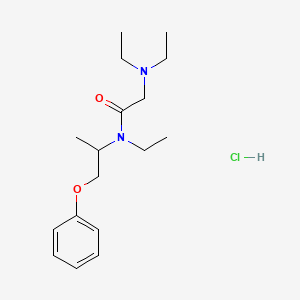
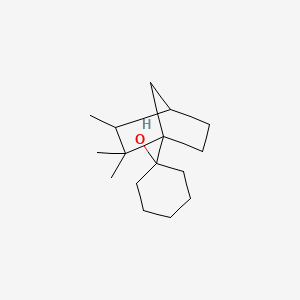
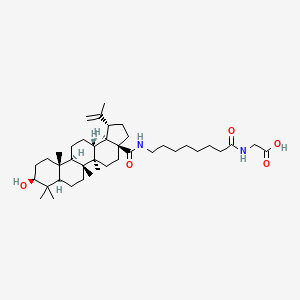
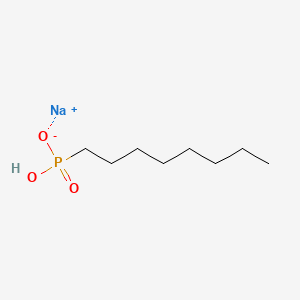
![6-propan-2-yloxy-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12728347.png)

